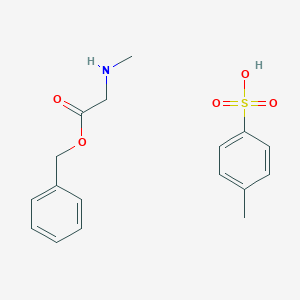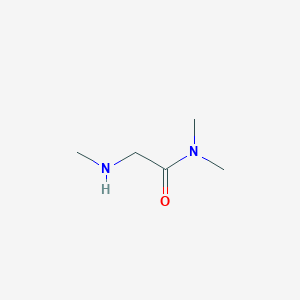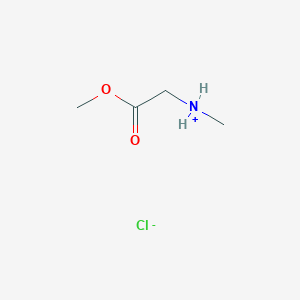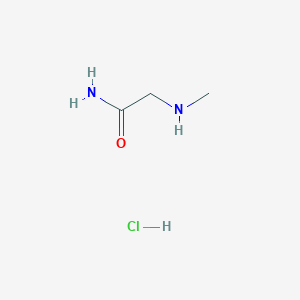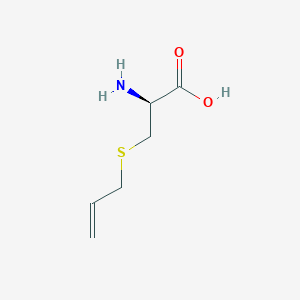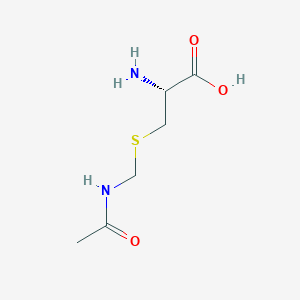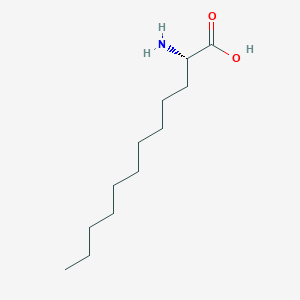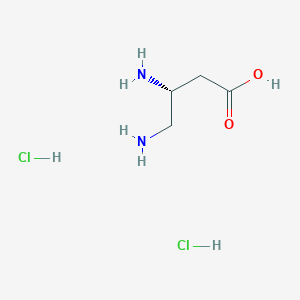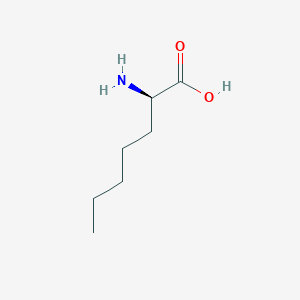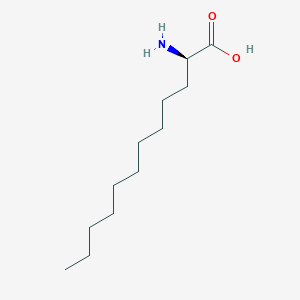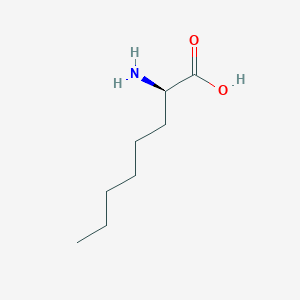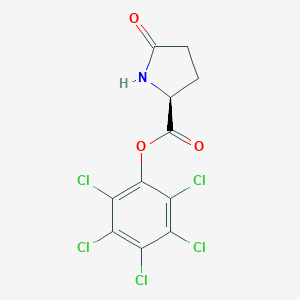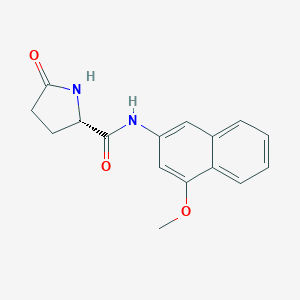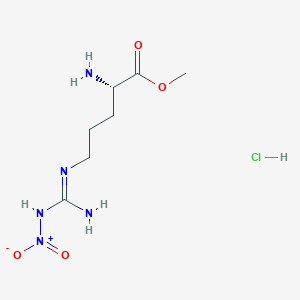
Methyl N5-(imino(nitroamino)methyl)-L-ornithine monohydrochloride
Übersicht
Beschreibung
L-NAME-Hydrochlorid, auch bekannt als Nω-Nitro-L-Arginin-methylester-Hydrochlorid, ist ein weit verbreiteter Inhibitor der Stickstoffoxidsynthase (NOS). Es handelt sich um eine zellgängige Verbindung, die die Produktion von Stickstoffmonoxid (NO) hemmt, indem sie an das aktive Zentrum der NOS-Enzyme bindet. Diese Verbindung hat bedeutende Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Herz-Kreislauf- und Neurobiologie .
2. Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen: L-NAME-Hydrochlorid wird durch die Nitrierung von L-Arginin-methylester synthetisiert. Der Prozess umfasst die folgenden Schritte:
Nitrierung: L-Arginin-methylester wird mit einem Nitrierungsmittel wie Salpetersäure oder einem Nitratsalz in Gegenwart einer starken Säure wie Schwefelsäure behandelt.
Reinigung: Das resultierende Produkt wird durch Kristallisation oder Chromatographie gereinigt, um reines L-NAME zu erhalten.
Hydrochloridbildung: Das gereinigte L-NAME wird dann mit Salzsäure umgesetzt, um L-NAME-Hydrochlorid zu bilden.
Industrielle Produktionsmethoden: Die industrielle Produktion von L-NAME-Hydrochlorid folgt ähnlichen synthetischen Wegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Industriechemikalien und -geräten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um die Effizienz der Nitrierungs- und Reinigungsschritte zu maximieren .
Wissenschaftliche Forschungsanwendungen
L-NAME-Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Herz-Kreislauf-Forschung: Wird verwendet, um die Rolle von Stickstoffmonoxid bei der Blutdruckregulation und Gefäßreaktivität zu untersuchen.
Neurobiologie: Wird eingesetzt, um die Auswirkungen von Stickstoffmonoxid auf die neuronale Signalübertragung und den NeuroSchutz zu untersuchen.
Immunologie: Wird verwendet, um die Rolle von Stickstoffmonoxid bei Immunantworten und Entzündungen zu untersuchen.
Pharmakologie: Dient als Werkzeug zur Bewertung der Wirksamkeit neuer Medikamente, die den Stickstoffoxid-Signalweg targeten.
5. Wirkmechanismus
L-NAME-Hydrochlorid übt seine Wirkung aus, indem es die Stickstoffoxidsynthase (NOS)-Enzyme hemmt. Es konkurriert mit L-Arginin, dem natürlichen Substrat von NOS, um die Bindung an das aktive Zentrum des Enzyms. Diese Hemmung reduziert die Produktion von Stickstoffmonoxid (NO), einem wichtigen Signalmolekül, das an verschiedenen physiologischen Prozessen beteiligt ist. Die Hemmung von NOS durch L-NAME-Hydrochlorid beeinflusst molekulare Zielstrukturen und Signalwege, die mit Vasodilatation, Neurotransmission und Immunantworten zusammenhängen .
Wirkmechanismus
Target of Action
L-NAME hydrochloride, also known as NG-Nitroarginine methyl ester hydrochloride, primarily targets Nitric Oxide Synthase (NOS) . NOS is an enzyme responsible for the production of nitric oxide (NO), a critical cellular signaling molecule involved in many physiological and pathological processes.
Mode of Action
L-NAME hydrochloride acts as an inhibitor of NOS . It binds to the active site of the NOS enzyme, preventing the conversion of L-arginine to L-citrulline and NO. This inhibition leads to a decrease in NO bioavailability .
Biochemical Pathways
The primary biochemical pathway affected by L-NAME hydrochloride is the NO signaling pathway . By inhibiting NOS, L-NAME hydrochloride reduces the production of NO, a key signaling molecule in various physiological processes, including vasodilation, immune response, and neurotransmission. The reduction in NO levels can lead to changes in blood pressure and vascular reactivity .
Result of Action
The primary result of L-NAME hydrochloride action is a decrease in NO bioavailability, leading to changes in blood pressure and vascular reactivity . This can have significant effects on cardiovascular health, as NO plays a crucial role in maintaining vascular tone and blood pressure. In addition, the reduction in NO levels can affect various other physiological processes where NO acts as a signaling molecule.
Biochemische Analyse
Biochemical Properties
L-NAME hydrochloride interacts with various enzymes, proteins, and other biomolecules. Its primary target is nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO) from L-arginine . L-NAME hydrochloride inhibits NOS with an IC50 of 70 μM . It exhibits Ki values of 15 nM, 39 nM, and 4.4 μM for nNOS (bovine), eNOS (human), and iNOS (mouse), respectively .
Cellular Effects
L-NAME hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by modulating NO production, which in turn impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, L-NAME treatment leads to changes in blood pressure and vascular reactivity due to decreased NO bioavailability . It also impairs NO signaling, as indicated by the reduced NO component of acetylcholine-induced relaxation and decreased NO synthase activity .
Molecular Mechanism
The molecular mechanism of action of L-NAME hydrochloride involves its binding interactions with NOS, leading to the inhibition of the enzyme and subsequent decrease in NO production . This results in changes in gene expression and cellular signaling pathways, given the role of NO as a signaling molecule .
Temporal Effects in Laboratory Settings
Over time, the effects of L-NAME hydrochloride can change in laboratory settings. For instance, both acute and chronic L-NAME treatment can lead to changes in blood pressure and vascular reactivity due to decreased NO bioavailability . Lower doses of L-NAME may also activate NO production via feedback regulatory mechanisms if administered for a longer time .
Dosage Effects in Animal Models
The effects of L-NAME hydrochloride vary with different dosages in animal models . For instance, it has been used as a classic hypertension modeling agent that reduces NO release in animals and has the ability to inhibit endothelial nitric oxide synthase (eNOS) .
Metabolic Pathways
L-NAME hydrochloride is involved in the metabolic pathway of NO production. It interacts with the enzyme NOS, which catalyzes the production of NO from L-arginine . By inhibiting NOS, L-NAME hydrochloride effectively modulates this metabolic pathway .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: L-NAME hydrochloride is synthesized through the nitration of L-arginine methyl ester. The process involves the following steps:
Nitration: L-arginine methyl ester is treated with a nitrating agent such as nitric acid or a nitrate salt in the presence of a strong acid like sulfuric acid.
Purification: The resulting product is purified through crystallization or chromatography to obtain pure L-NAME.
Hydrochloride Formation: The purified L-NAME is then reacted with hydrochloric acid to form L-NAME hydrochloride.
Industrial Production Methods: Industrial production of L-NAME hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the nitration and purification steps .
Analyse Chemischer Reaktionen
Arten von Reaktionen: L-NAME-Hydrochlorid unterliegt hauptsächlich Hydrolyse- und Substitutionsreaktionen:
Hydrolyse: L-NAME-Hydrochlorid kann durch zelluläre Esterasen zu L-NG-Nitroarginin (L-NNA) hydrolysiert werden.
Substitution: L-NAME-Hydrochlorid kann Substitutionsreaktionen mit verschiedenen Nukleophilen eingehen, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen:
Hydrolyse: Tritt typischerweise in wässrigen Lösungen bei physiologischem pH-Wert auf.
Substitution: Erfordert nukleophile Reagenzien und geeignete Lösungsmittel wie Dimethylsulfoxid (DMSO) oder Methanol.
Hauptprodukte:
Hydrolyseprodukt: L-NG-Nitroarginin (L-NNA).
Substitutionsprodukte: Verschiedene Derivate, abhängig vom verwendeten Nukleophil.
Vergleich Mit ähnlichen Verbindungen
L-NAME-Hydrochlorid wird mit anderen NOS-Inhibitoren verglichen, wie zum Beispiel:
L-NG-Nitroarginin (L-NNA): Ein Hydrolyseprodukt von L-NAME mit ähnlichen inhibitorischen Eigenschaften.
L-NG-Monomethylarginin (L-NMMA): Ein weiterer NOS-Inhibitor mit einem anderen Wirkmechanismus.
Aminoguanidin: Ein selektiver Inhibitor der induzierbaren NOS (iNOS) mit unterschiedlicher Selektivität und Wirksamkeit.
Einzigartigkeit: L-NAME-Hydrochlorid ist einzigartig aufgrund seiner Zellgängigkeit und Fähigkeit, alle drei Isoformen von NOS (neuronal, endotheliale und induzierbare) zu hemmen. Diese Breitbandhemmung macht es zu einem wertvollen Werkzeug in Forschungsstudien, die die Rolle von Stickstoffmonoxid in verschiedenen biologischen Systemen untersuchen .
Eigenschaften
IUPAC Name |
methyl (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N5O4.ClH/c1-16-6(13)5(8)3-2-4-10-7(9)11-12(14)15;/h5H,2-4,8H2,1H3,(H3,9,10,11);1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNXAGZYLSRPJK-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199292 | |
| Record name | Methyl N5-(imino(nitroamino)methyl)-L-ornithine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26732643 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
51298-62-5 | |
| Record name | L-Ornithine, N5-[imino(nitroamino)methyl]-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51298-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-NAME Hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051298625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl N5-(imino(nitroamino)methyl)-L-ornithine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl N5-[imino(nitroamino)methyl]-L-ornithine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.906 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | L-NAME HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TFX6A1PRZ1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: L-NAME hydrochloride is a competitive inhibitor of nitric oxide synthase (NOS) [, , , , , , ]. It binds to the enzyme, preventing the conversion of L-arginine to nitric oxide (NO) [, , , , , , ]. This inhibition leads to reduced NO bioavailability, which has significant effects on various physiological processes, particularly in the cardiovascular system [, , , , , , ]. For example, L-NAME administration can induce hypertension in animal models by reducing vasodilation normally mediated by NO [, , , ].
A: L-NAME hydrochloride is a valuable tool for researchers to investigate the roles of NO in various biological processes. By inhibiting NO production, L-NAME hydrochloride allows scientists to observe the consequences of NO deficiency in different experimental settings [, , , , , , ]. This helps elucidate the physiological and pathological roles of NO in areas such as vascular tone regulation, inflammation, and cell signaling.
A: The research demonstrates that manipulating NO levels can have contrasting effects depending on the specific physiological context. For instance, in L-NAME-induced hypertension, restoring NO levels through interventions like treatment with the guanylyl cyclase activator BAY 41-2272 [] or the ACE inhibitor TOP [] can improve vascular relaxation and lower blood pressure. This highlights NO's protective role in cardiovascular health.
A: While a powerful tool, L-NAME hydrochloride has limitations. Its non-selective inhibition of NOS isoforms can make it challenging to isolate the specific roles of each isoform in a given process []. Additionally, prolonged use of L-NAME hydrochloride can lead to the development of tolerance, potentially affecting the long-term validity of experimental models []. Researchers should be aware of these limitations and consider them when designing experiments and interpreting results.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



